Cas no 938941-85-6 (2-[3-(3-chloro-2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide)

2-[3-(3-Chloro-2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide is a structurally complex quinazolinone derivative with potential applications in medicinal chemistry and pharmaceutical research. Its molecular architecture combines a chloro-methylphenyl group, a quinazolinone core, and a cyano-substituted cyclohexyl moiety linked via a sulfanylpropanamide bridge. This compound is of interest due to its unique pharmacophore, which may exhibit selective binding properties or inhibitory activity against specific biological targets. The presence of multiple functional groups allows for further derivatization, making it a versatile intermediate in drug discovery. Its synthesis requires precise control to ensure purity and stability, underscoring its utility in high-value research applications.
2-[3-(3-chloro-2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide structure
938941-85-6 structure
Product Name:2-[3-(3-chloro-2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide
CAS No:938941-85-6
MF:C25H25ClN4O2S
MW:481.009603261948
CID:5455594
PubChem ID:16532688
Update Time:2025-06-08

2-[3-(3-chloro-2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 938941-85-6
    • EN300-26689602
    • AKOS001446171
    • 2-{[3-(3-chloro-2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)propanamide
    • AKOS016854945
    • 2-[3-(3-chloro-2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide
    • Z19109208
    • Inchi: 1S/C25H25ClN4O2S/c1-16-19(26)10-8-12-21(16)30-23(32)18-9-4-5-11-20(18)28-24(30)33-17(2)22(31)29-25(15-27)13-6-3-7-14-25/h4-5,8-12,17H,3,6-7,13-14H2,1-2H3,(H,29,31)
    • InChI Key: YJGIZTXYVINQNS-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1C)N1C(C2C=CC=CC=2N=C1SC(C)C(NC1(C#N)CCCCC1)=O)=O

Computed Properties

  • Exact Mass: 480.1386749g/mol
  • Monoisotopic Mass: 480.1386749g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 5
  • Complexity: 834
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.5
  • Topological Polar Surface Area: 111Ų

2-[3-(3-chloro-2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26689602-0.05g
2-{[3-(3-chloro-2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)propanamide
938941-85-6 95.0%
0.05g
$212.0 2025-03-20

Additional information on 2-[3-(3-chloro-2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide

Research Brief on 2-[3-(3-chloro-2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide (CAS: 938941-85-6)

In recent years, the compound 2-[3-(3-chloro-2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide (CAS: 938941-85-6) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique quinazolinone scaffold and sulfanylpropanamide moiety, has shown promising potential in targeted therapeutic applications. The following research brief synthesizes the latest findings related to this compound, focusing on its synthesis, mechanism of action, and potential clinical applications.

The synthesis of 2-[3-(3-chloro-2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide involves a multi-step process that leverages modern organic chemistry techniques. Recent studies have optimized the reaction conditions to improve yield and purity, with particular emphasis on the cyclization of the quinazolinone core and the subsequent introduction of the sulfanylpropanamide side chain. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the structural integrity of the compound, ensuring its suitability for further biological evaluation.

From a mechanistic perspective, this compound has been identified as a potent inhibitor of specific kinase pathways implicated in inflammatory and oncogenic processes. In vitro studies have demonstrated its ability to selectively bind to and modulate the activity of key enzymes, such as JAK2 and EGFR, which are critical in cell proliferation and survival. These findings suggest that 2-[3-(3-chloro-2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide could serve as a lead compound for the development of novel kinase inhibitors with improved efficacy and reduced off-target effects.

Preclinical evaluations have further elucidated the pharmacokinetic and pharmacodynamic properties of this compound. Animal models have shown favorable bioavailability and tissue distribution, with minimal toxicity observed at therapeutic doses. Notably, the compound exhibits a prolonged half-life, which could translate to less frequent dosing in clinical settings. These attributes, combined with its targeted mechanism of action, position it as a promising candidate for further development in oncology and autoimmune diseases.

Despite these encouraging results, challenges remain in the clinical translation of 2-[3-(3-chloro-2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide. Issues such as metabolic stability, potential drug-drug interactions, and formulation optimization need to be addressed in subsequent studies. Ongoing research is exploring structural modifications to enhance its drug-like properties while retaining its biological activity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the progression of this compound into clinical trials.

In conclusion, 2-[3-(3-chloro-2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide represents a significant advancement in the field of targeted therapeutics. Its unique chemical structure and promising biological profile underscore its potential as a novel therapeutic agent. Continued research and development efforts will be crucial in realizing its full clinical potential and addressing the remaining challenges in its path to commercialization.

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